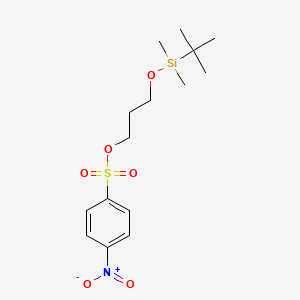
3-((tert-Butyldimethylsilyl)oxy)propyl 4-Nitrobenzolsulfonat
Übersicht
Beschreibung
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C15H25NO6SSi and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthese biologisch aktiver Naturstoffe Die Verbindung wurde bei der Synthese von tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat verwendet . Diese synthetisierte Verbindung ist ein möglicher Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B . Diese Naturstoffe wurden als Antikrebsmittel, Entzündungshemmer, Schmerzmittel, Antipsychotika, Analgetika, Zytostatika und 5-Lipoxygenase-Inhibitoren gefunden .
Synthese von Indolderivaten
Die Verbindung wurde bei der Synthese von 3-Formylindolderivaten verwendet, die an der 4-Position einen Alkin-, Enin- oder Dienrest enthalten . Diese Derivate sind als Gerüst bei der Synthese biologisch aktiver Naturstoffe von Bedeutung, einschließlich solcher, die aus Pflanzen, Bakterien und Pilzen isoliert wurden .
Synthese einer alkoholischen Hydroxygruppe
Die Verbindung wurde bei der Synthese von Alkohol 4 in 90%iger Ausbeute verwendet . Die alkoholische Hydroxygruppe wurde durch Behandlung mit tert-Butyl(dimethyl)silylchlorid in Methylenchlorid in Gegenwart von Imidazol geschützt, um Verbindung 5 mit quantitativer Ausbeute zu erhalten .
Synthese eines N-Boc-Derivats
Die Verbindung wurde bei der Synthese des N-Boc-Derivats 3 verwendet . Die Aldehydgruppe von 3 wurde mit NaBH4 in Methanol reduziert, um Alkohol 4 in 90%iger Ausbeute zu erhalten .
Archäologische Holzschutz
Die Verbindung wurde bei der Synthese von tert-Butyldimethylsilyl (TBDMS) Chitosan verwendet, das in einer 50:50-Lösung aus Ethylacetat und Toluol löslich ist . Diese synthetisierte Verbindung wurde zur Rekonsolidierung von archäologischem Holz verwendet, wobei Wasser als Lösungsmittel vermieden wurde .
6. Synthese von (+)-Ambruticin, (−)-Laulimalid, (−)-Salinosporamid A und (+)-Leucascandrolid A Die Verbindung wurde als wichtiges Reagenz bei der Totalsynthese von (+)-Ambruticin, (−)-Laulimalid, (−)-Salinosporamid A und (+)-Leucascandrolid A verwendet .
Synthese von N-[2-[N-[3-(tert-Butyldimethylsilyloxy)propyl]-N-Ethylamino]ethyl]phthalimid
Die Verbindung wurde als Alkylierungsmittel bei der Synthese von N-[2-[N-[3-(tert-Butyldimethylsilyloxy)propyl]-N-Ethylamino]ethyl]phthalimid verwendet .
Eigenschaften
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6SSi/c1-15(2,3)24(4,5)22-12-6-11-21-23(19,20)14-9-7-13(8-10-14)16(17)18/h7-10H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPGTGXBESLEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720060 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}propyl 4-nitrobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220299-14-9 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}propyl 4-nitrobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
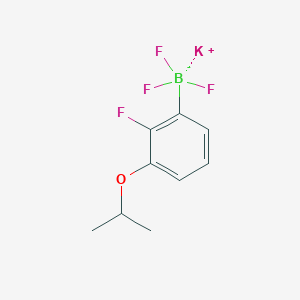

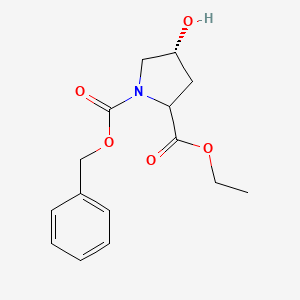
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)
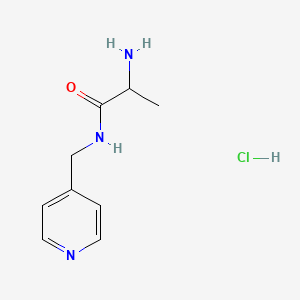
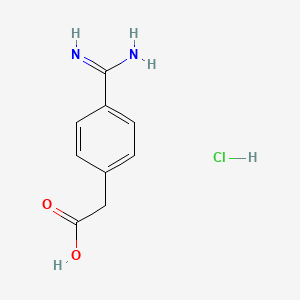
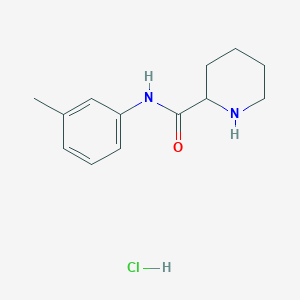



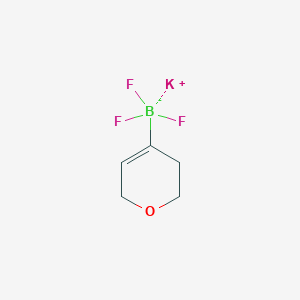
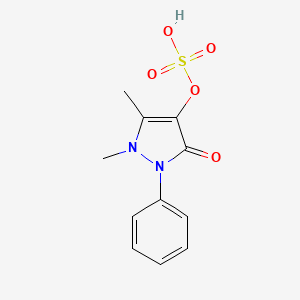

![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)
